molecular formula C15H17N3O3S B2413849 Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-53-7

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2413849
CAS No.: 946313-53-7
M. Wt: 319.38
InChI Key: JXACBUGIGOVWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-ethylphenylamine with thiazole derivatives under specific conditions. One common method involves the use of thiosemicarbazide and ethyl cyanoacetate as starting materials, which undergo a series of condensation and cyclization reactions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or aminated derivatives .

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-10-6-4-5-7-12(10)17-13(19)8-11-9-22-14(16-11)18-15(20)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXACBUGIGOVWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.